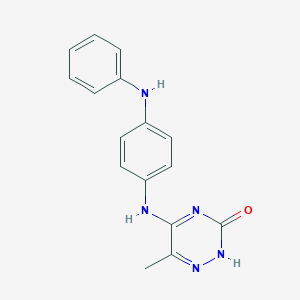![molecular formula C14H18FN3OS B254216 (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine](/img/structure/B254216.png)
(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine, also known as FOB or 5-FBP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. FOB is a member of the oxadiazole family, which is known for its diverse biological activities. In
作用機序
The exact mechanism of action of (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine is not fully understood, but it is believed to act as a monoamine transporter inhibitor. (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine has been shown to inhibit the uptake of dopamine and norepinephrine in vitro, which suggests that it may have a similar effect in vivo. Additionally, (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine has been shown to have a high affinity for the serotonin transporter, which could also contribute to its biological activity.
Biochemical and Physiological Effects:
(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine inhibits the uptake of dopamine and norepinephrine, which could lead to increased levels of these neurotransmitters in the brain. (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine has also been shown to inhibit the growth of certain cancer cell lines, which suggests that it may have potential as an anticancer agent.
実験室実験の利点と制限
One advantage of using (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine in lab experiments is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine has been shown to have a range of biological activities, which makes it a versatile tool for studying various biological processes. However, one limitation of using (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine. One area of interest is the development of (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine derivatives with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine and its potential therapeutic applications. Finally, (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine could be used as a tool for studying the role of monoamine transporters in various biological processes.
合成法
(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine can be synthesized using a multistep process that involves the reaction of 4-fluorobenzyl chloride with potassium thiocyanate to form 4-fluorobenzyl thiocyanate. This intermediate is then reacted with 1,3,4-oxadiazole-2-amine to form (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine. The overall yield of this process is approximately 40%.
科学的研究の応用
(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine has potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine has been shown to inhibit the uptake of dopamine and norepinephrine, which could be useful for studying the role of these neurotransmitters in the brain. In cancer research, (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for anticancer drug development. Additionally, (5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine has been used as a building block for the synthesis of other compounds with potential therapeutic applications.
特性
製品名 |
(5-{5-[(4-Fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pentyl)amine |
|---|---|
分子式 |
C14H18FN3OS |
分子量 |
295.38 g/mol |
IUPAC名 |
5-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine |
InChI |
InChI=1S/C14H18FN3OS/c15-12-7-5-11(6-8-12)10-20-14-18-17-13(19-14)4-2-1-3-9-16/h5-8H,1-4,9-10,16H2 |
InChIキー |
QJMPTUNWLPKBDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)CCCCCN)F |
正規SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)CCCCCN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254133.png)
![6-methyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B254135.png)
![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)
![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)
![2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide](/img/structure/B254139.png)
![2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide](/img/structure/B254141.png)

![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)


![5-[4-(dimethylamino)anilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254153.png)
![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)
![4-[3-[3-(dimethylamino)propyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B254156.png)
![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)